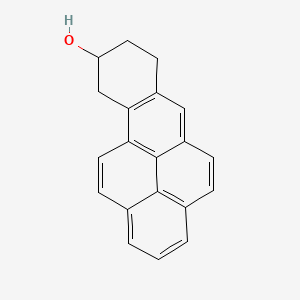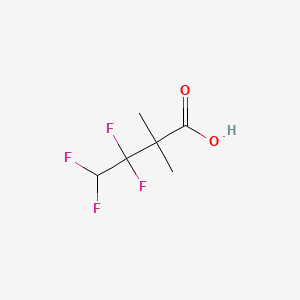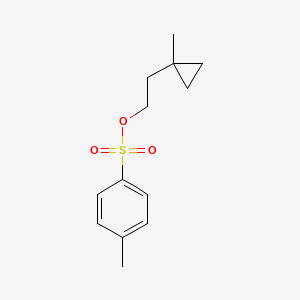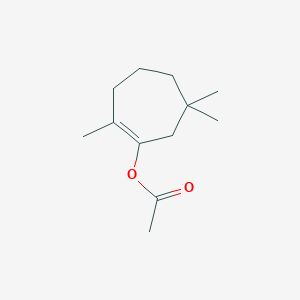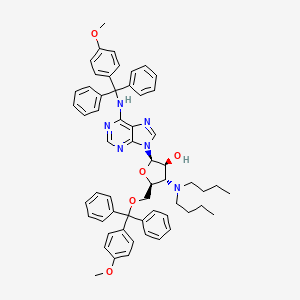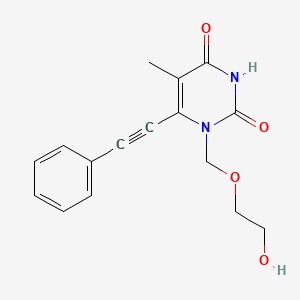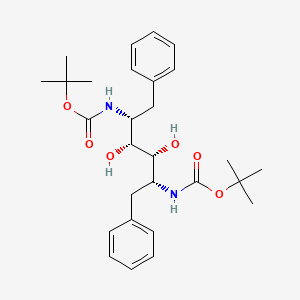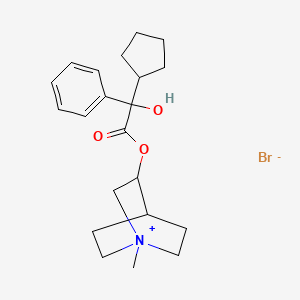
1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide is a quinuclidinium derivative with a complex structure that includes a quinuclidine core, a cyclopentyl group, a phenyl group, and a bromide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide typically involves multiple steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Cyclopentyl and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions, where cyclopentyl and phenyl groups are attached to the quinuclidine core.
Formation of the Ester Linkage: The ester linkage between the quinuclidine core and the phenylethanoyloxy group can be formed through esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other organic groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Chloride, iodide, various organic nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, alcohols.
Substitution Products: Various halides and substituted quinuclidinium derivatives.
科学研究应用
1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticholinergic properties.
作用机制
The mechanism of action of 1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It may bind to cholinergic receptors, modulating their activity and leading to various physiological effects.
Inhibiting Enzymes: It may inhibit specific enzymes, altering metabolic pathways and cellular functions.
Modulating Signal Transduction Pathways: It may affect signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
Quinuclidine Derivatives: Compounds such as quinuclidine, quinuclidinyl benzilate, and other quinuclidine-based molecules.
Cyclopentyl and Phenyl Derivatives: Compounds containing cyclopentyl and phenyl groups, such as cyclopentylphenol and phenylethanol.
Uniqueness
1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide is unique due to its specific combination of functional groups and its potential pharmacological properties
属性
CAS 编号 |
29125-57-3 |
|---|---|
分子式 |
C21H30BrNO3 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C21H30NO3.BrH/c1-22-13-11-16(12-14-22)19(15-22)25-20(23)21(24,18-9-5-6-10-18)17-7-3-2-4-8-17;/h2-4,7-8,16,18-19,24H,5-6,9-15H2,1H3;1H/q+1;/p-1 |
InChI 键 |
QMPNXLUWXZWDRX-UHFFFAOYSA-M |
规范 SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


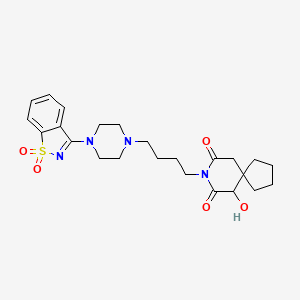
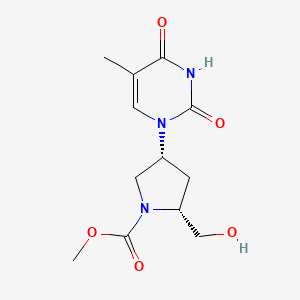

![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)
